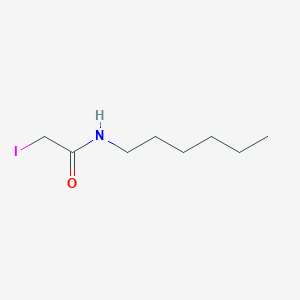

N-Hexyl-2-iodoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5345-63-1 |

|---|---|

Molecular Formula |

C8H16INO |

Molecular Weight |

269.12 g/mol |

IUPAC Name |

N-hexyl-2-iodoacetamide |

InChI |

InChI=1S/C8H16INO/c1-2-3-4-5-6-10-8(11)7-9/h2-7H2,1H3,(H,10,11) |

InChI Key |

KCOIABQSBIFAEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)CI |

Origin of Product |

United States |

Foundational & Exploratory

N-Hexyl-2-iodoacetamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of N-Hexyl-2-iodoacetamide. Due to the limited availability of experimental data for this specific compound, this guide incorporates information from closely related N-alkyl-2-iodoacetamides and the parent compound, 2-iodoacetamide, to provide a thorough and practical resource.

Core Chemical Properties

This compound belongs to the family of haloacetamides and is characterized by a hexyl group attached to the nitrogen of an iodoacetamide molecule. While specific experimental data for this compound is scarce, its properties can be estimated based on related compounds.

Table 1: Estimated and Comparative Physicochemical Properties

| Property | This compound (Estimated) | 2-Iodoacetamide[1][2] | N-Hex-5-ynyl-2-iodo-acetamide (Computed)[3] | N-Hexylacetamide[4][5] |

| Molecular Formula | C₈H₁₆INO | C₂H₄INO | C₈H₁₂INO | C₈H₁₇NO |

| Molecular Weight | 269.12 g/mol | 184.96 g/mol | 265.09 g/mol | 143.23 g/mol |

| Melting Point | Not available | 92-95 °C | Not available | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| Solubility | Expected to have low water solubility, soluble in organic solvents like DMSO and ethanol. | Soluble in water, dimethyl formamide and ethanol. Slightly soluble in methanol. | Not available | Not available |

| Appearance | Expected to be a solid, potentially white to off-white crystals. | White to yellow solid. | Not available | Not available |

| CAS Number | Not found | 144-48-9 | 930800-38-7 | 7501-79-3 |

Synthesis and Experimental Protocols

A general and robust method for the synthesis of N-alkyl-2-iodoacetamides involves the acylation of the corresponding amine with an iodoacetylating agent.

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of other N-alkyl-iodoacetamides.[6]

Reaction Scheme:

Caption: Proposed reaction scheme for the synthesis of this compound.

Materials:

-

Hexylamine

-

Iodoacetyl chloride or Iodoacetic anhydride

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve hexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodoacetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization:

The final product should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity and Mechanism of Action

The primary biological activity of this compound, like other iodoacetamide derivatives, is its function as an alkylating agent, with a high specificity for cysteine residues in proteins.[7][8]

Mechanism of Cysteine Alkylation

Iodoacetamides are irreversible inhibitors of enzymes that rely on a catalytic cysteine in their active site. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon atom bearing the iodine. This forms a stable thioether bond, effectively and irreversibly inactivating the protein.

Caption: Mechanism of irreversible cysteine alkylation by this compound.

This cysteine-modifying activity makes this compound a valuable tool in proteomics for:

-

Preventing Disulfide Bond Formation: By capping free cysteine residues, it ensures that proteins remain in their reduced state, which is often necessary for enzymatic digestion and subsequent mass spectrometry analysis.

-

Inhibiting Cysteine Proteases and Deubiquitinases (DUBs): It can be used to study the function of these enzymes by irreversibly blocking their activity.[7]

-

Quantitative Proteomics: Isotopically labeled N-alkyl-iodoacetamides can be used for relative protein quantitation.[6]

Potential Downstream Cellular Effects

The non-specific alkylation of cysteine residues can have broad cellular consequences, as cysteine is a key amino acid in many proteins involved in critical signaling pathways.

Caption: Potential downstream cellular effects of protein cysteine alkylation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for 2-iodoacetamide should be strictly followed, with the understanding that the N-hexyl derivative may have different toxicological properties.

Hazard Summary for 2-Iodoacetamide:

-

Skin and Eye Contact: Causes skin irritation and serious eye irritation/damage.[9][10][11] May cause an allergic skin reaction.[9][10]

-

Inhalation: May cause respiratory irritation and allergy or asthma symptoms.[9][10]

-

Sensitization: May cause skin and respiratory sensitization.[9][10]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to light and moisture.

First Aid Measures (based on 2-Iodoacetamide):

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[10]

Conclusion

This compound is a potentially valuable research tool, particularly in the field of proteomics, due to its ability to selectively and irreversibly alkylate cysteine residues. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from related N-alkyl-iodoacetamides and the parent compound, 2-iodoacetamide. Researchers should exercise caution and adhere to strict safety protocols when handling this and related compounds. Further studies are warranted to fully characterize the physicochemical properties and biological activity of this compound.

References

- 1. 2-Iodoacetamide for synthesis 144-48-9 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Iodoacetamide alkyne | C8H12INO | CID 44448710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide, N-hexyl- [webbook.nist.gov]

- 5. N-Hexylacetamide | C8H17NO | CID 24129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide on the Solubility of N-Hexyl-2-iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexyl-2-iodoacetamide is an alkylating agent of interest in various research and development applications. Understanding its solubility in different solvents is crucial for its effective use in experimental assays, formulation development, and various analytical techniques. This document provides a summary of the available solubility data for the related compound 2-iodoacetamide and outlines a general methodology for solubility determination.

Solubility Data of 2-Iodoacetamide

The following table summarizes the available solubility data for 2-iodoacetamide, a structurally similar compound to this compound. The presence of the hexyl group in this compound is expected to decrease its polarity and, consequently, its solubility in polar solvents like water, while potentially increasing its solubility in non-polar organic solvents.

| Solvent | Type | Quantitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (540.66 mM)[1] | Requires sonication to dissolve. Hygroscopic DMSO can impact solubility[1]. |

| Water | Polar Protic | 100 mg/mL (540.66 mM)[1] | Requires sonication to dissolve[1]. Another source indicates solubility up to 0.5 M[2]. |

| Ethanol | Polar Protic | 40 mg/mL (216.26 mM)[3] | - |

| Dimethyl Formamide (DMF) | Polar Aprotic | Soluble | Qualitative data[4]. |

| Methanol | Polar Protic | Slightly Soluble | Qualitative data[4]. |

| Corn Oil | Non-polar | ≥ 2.5 mg/mL (13.52 mM)[1] | In a formulation with 10% DMSO[1]. |

| Saline with co-solvents | Aqueous | ≥ 2.5 mg/mL (13.52 mM) | In formulations with 10% DMSO, 40% PEG300, and 5% Tween-80, or with 10% DMSO and 20% SBE-β-CD[1]. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

The compound of interest (e.g., this compound)

-

A selection of solvents (e.g., water, ethanol, DMSO, hexane)

-

Small vials or test tubes with secure caps

-

A calibrated analytical balance

-

A vortex mixer or shaker

-

A temperature-controlled environment (e.g., incubator or water bath)

-

A centrifuge

-

Pipettes and syringes

-

An analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh out an excess amount of the solid compound into a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials vigorously using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) at a constant temperature. This ensures that the solution reaches equilibrium and becomes saturated.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant (the clear liquid containing the dissolved solute) without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of supernatant) / Initial volume of supernatant

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for determining the solubility of a solid organic compound.

References

N-Hexyl-2-iodoacetamide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling procedures for N-Hexyl-2-iodoacetamide, a reactive compound utilized in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is primarily based on the comprehensive safety data of the closely related and structurally similar compound, 2-iodoacetamide. The core reactive group, iodoacetamide, is the primary determinant of its hazardous properties.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance requiring careful handling. Based on the data for 2-iodoacetamide, it is classified as:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][4]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[3][4]

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5][4]

-

Skin Sensitization: May cause an allergic skin reaction.[1][5][4]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[4]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5]

Quantitative Toxicity Data

The following quantitative toxicity data is for the related compound, 2-iodoacetamide, and should be considered indicative for this compound.

| Parameter | Value | Species | Route | Reference |

| LD50 | 74 mg/kg | Mouse | Oral | [1] |

| LD50 | 50 mg/kg | Mouse | Intraperitoneal | [1] |

| Acute Oral Toxicity (ATE) | 50 - 300 mg/kg | - | Oral | [3] |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is paramount when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Specifications |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may also be necessary. | Conforming to EN166 (EU) or NIOSH (US) approved standards. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron. | Inspect gloves for integrity before use. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Follow OSHA respirator regulations (29 CFR 1910.134). |

General Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Remove contaminated clothing and wash it before reuse.

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed.

-

Protect from light and moisture.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the substance to enter drains or waterways.

-

Contaminated packaging should be treated as hazardous waste.

Experimental Protocols and Handling Procedures

This compound is primarily used as an alkylating agent, particularly for modifying cysteine residues in proteins. The following is a generalized experimental workflow for protein alkylation.

Figure 1. A generalized workflow for the use of this compound as an alkylating agent in proteomics.

Detailed Methodologies for Key Experiments:

A typical protocol for the reduction and alkylation of proteins involves the following steps, adapted from procedures for 2-iodoacetamide[6][7][8][9][10][11]:

-

Protein Solubilization: Dissolve the protein sample in a suitable buffer, often containing a denaturant like urea or guanidine hydrochloride, to expose the cysteine residues.

-

Reduction: Treat the protein solution with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break the disulfide bonds. A typical condition is incubation with 5-10 mM DTT for 1 hour at 56°C.[6]

-

Alkylation:

-

Prepare a fresh solution of this compound immediately before use, as it is light-sensitive and unstable in solution.[10][11]

-

Add the this compound solution to the reduced protein sample to a final concentration typically in the range of 10-55 mM.[6]

-

Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.[6][8][11]

-

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT, to consume any unreacted this compound.

-

Downstream Processing: The alkylated protein sample is now ready for downstream applications such as enzymatic digestion for mass spectrometry analysis.

Signaling Pathways and Logical Relationships

The primary logical relationship in the handling of this compound is the hierarchy of safety controls.

Figure 2. The hierarchy of controls applied to the safe handling of this compound.

This guide provides a framework for the safe handling and use of this compound in a laboratory setting. Researchers, scientists, and drug development professionals are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to always perform a thorough risk assessment before beginning any new experimental protocol involving this compound.

References

- 1. bio.vu.nl [bio.vu.nl]

- 2. westliberty.edu [westliberty.edu]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Research Applications of 2-Iodoacetamide (CAS 144-48-9)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Mechanism of Action

2-Iodoacetamide (CAS 144-48-9) is a versatile and widely utilized alkylating agent in biochemical and pharmaceutical research.[1] Its primary mechanism of action involves the covalent modification of nucleophilic residues on proteins, most notably the thiol group of cysteine residues.[1] This irreversible reaction, known as carbamidomethylation, effectively blocks the formation of disulfide bonds and can be used to probe the functional role of cysteine residues in enzyme catalysis, protein structure, and signaling pathways.[1] While highly reactive towards cysteine, 2-iodoacetamide can also modify other residues such as histidine, lysine, methionine, aspartate, and glutamate, particularly at higher concentrations or non-buffered conditions.[1]

Table 1: Physicochemical Properties of 2-Iodoacetamide

| Property | Value |

| CAS Number | 144-48-9 |

| Molecular Formula | C₂H₄INO |

| Molecular Weight | 184.96 g/mol [1] |

| Appearance | White to off-white or yellow-brown crystalline powder[1] |

| Melting Point | 92-95 °C[1] |

| Solubility | Soluble in water (up to 0.5 M or 100 mM), ethanol, and dimethyl sulfoxide (DMSO) |

| Purity | Typically ≥98% |

Key Research Applications

The unique reactivity of 2-iodoacetamide has led to its widespread adoption in a multitude of research applications, from fundamental protein chemistry to drug discovery and development.

Protein Structure and Function Analysis

A primary application of 2-iodoacetamide is in the elucidation of protein structure and function. By selectively modifying cysteine residues, researchers can:

-

Prevent Disulfide Bond Formation: In protein sequencing and peptide mapping, alkylation of cysteine residues with 2-iodoacetamide is a critical step to prevent the formation of disulfide bonds that can interfere with enzymatic digestion and mass spectrometry analysis.[1]

-

Identify Active Site Residues: As an irreversible inhibitor of enzymes with a cysteine residue in their active site, 2-iodoacetamide can be used to identify catalytically important residues.[1] Its reaction with histidine residues, although slower, is responsible for the inhibition of enzymes like ribonuclease.[1]

-

Probe Protein Conformation: The accessibility of cysteine residues to modification by 2-iodoacetamide can provide insights into protein folding and conformational changes.

Proteomics and Mass Spectrometry

In the field of proteomics, 2-iodoacetamide is an essential reagent for sample preparation prior to mass spectrometry analysis. The alkylation of cysteine residues is a standard procedure in "bottom-up" proteomics workflows to ensure accurate protein identification and quantification.

Workflow for Protein Alkylation in Proteomics:

References

A Comprehensive Technical Guide to N-Hexyl-2-iodoacetamide

This guide provides an in-depth overview of N-Hexyl-2-iodoacetamide, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. The document details its fundamental chemical properties, potential experimental applications, and relevant procedural frameworks.

Core Chemical Properties

This compound is a derivative of iodoacetamide featuring a hexyl group attached to the nitrogen atom. This structural modification influences its chemical and physical properties, which are crucial for its application in various research contexts.

| Property | Value |

| Molecular Formula | C8H16INO[1] |

| Molecular Weight | 269.123 g/mol [1] |

Experimental Protocols

A generalized experimental protocol for utilizing this compound as an alkylating agent would likely involve the following steps:

-

Reagent Preparation : Due to the potential light sensitivity and instability of iodo-compounds, solutions of this compound should be prepared fresh immediately before use. The choice of solvent would depend on the specific experimental conditions, but buffers such as ammonium bicarbonate at a slightly alkaline pH (around 8.0) are commonly used to favor the specific modification of cysteine residues.

-

Sample Preparation : The protein or peptide sample of interest would be dissolved in an appropriate buffer. For applications involving protein denaturation to expose cysteine residues, a denaturing agent like SDS (Sodium Dodecyl Sulfate) may be included.

-

Alkylation Reaction : A molar excess of the this compound solution would be added to the prepared sample. The reaction should be conducted in the dark to prevent the light-induced degradation of the reagent. The incubation time and temperature would need to be optimized depending on the specific protein and the desired extent of modification.

-

Quenching the Reaction : After the desired incubation period, the reaction is typically quenched by adding a reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol, to consume any unreacted this compound.

-

Downstream Analysis : The modified sample can then be analyzed using various techniques, such as mass spectrometry for peptide mapping or enzymatic assays to determine the effect of alkylation on protein function.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for a typical experiment involving the use of this compound for protein alkylation and subsequent analysis.

References

Navigating the Stability of N-Hexyl-2-iodoacetamide: A Technical Guide to Optimal Storage

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of reagents is paramount. This technical guide provides a comprehensive overview of the recommended storage conditions for N-Hexyl-2-iodoacetamide, a crucial alkylating agent. Due to a lack of specific stability data for this compound, the following recommendations are based on the well-documented storage and handling protocols for the parent compound, 2-Iodoacetamide, and general principles of chemical stability for iodo-containing reagents.

Core Storage Recommendations

Proper storage of this compound is critical to prevent degradation and ensure its efficacy in experimental protocols. The primary factors to control are temperature, light, and moisture.

Quantitative Storage Conditions

The following table summarizes the recommended storage parameters for iodoacetamide compounds, which should be considered best practice for this compound in the absence of specific data.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and maintain chemical stability.[1] |

| Light Exposure | Store in the dark (e.g., in an amber vial or a light-proof container) | The iodo-group is susceptible to photolytic cleavage, leading to decomposition. |

| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) | The compound is sensitive to moisture, which can cause hydrolysis.[2] |

| Form | Store as a dry powder | Solutions of iodoacetamide are less stable and should be prepared fresh before use. |

Handling and Experimental Protocols

Adherence to proper handling procedures is as crucial as maintaining optimal storage conditions. The reactivity of the iodoacetyl group necessitates careful management to prevent unwanted reactions and ensure experimental reproducibility.

General Handling Guidelines

-

Work Environment : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, safety goggles, and a lab coat, to avoid skin and eye contact.

-

Hygroscopic Nature : As iodoacetamide compounds are sensitive to moisture, minimize exposure to the atmosphere. Use of a glove box or dry box for aliquoting is recommended.

-

Solution Preparation : Prepare solutions of this compound immediately before use.[3] Due to their limited stability in solution, storage of solutions for extended periods is not advised.

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow for the proper storage and handling of this compound, from receiving the compound to its use in an experiment.

References

N-Hexyl-2-iodoacetamide: A Technical Guide to Thiol Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of N-Hexyl-2-iodoacetamide's reactivity with thiol groups. Iodoacetamide and its derivatives are invaluable tools in chemical biology and proteomics, primarily used for the irreversible alkylation of cysteine residues in proteins. This guide provides a comprehensive overview of the reaction mechanism, quantitative reactivity data, detailed experimental protocols, and its application in studying cellular signaling pathways.

The Chemistry of Thiol Alkylation by this compound

This compound belongs to the class of haloacetamide reagents. Its reactivity towards thiol groups, predominantly found in the amino acid cysteine, is the cornerstone of its utility. The primary mechanism of this reaction is a bimolecular nucleophilic substitution (SN2) reaction.

The thiol group (-SH) of a cysteine residue exists in equilibrium with its deprotonated thiolate form (-S⁻). The thiolate anion is a potent nucleophile that attacks the electrophilic carbon atom of the iodoacetamide, which is alpha to the carbonyl group. This nucleophilic attack results in the displacement of the iodide ion, a good leaving group, and the formation of a stable, irreversible thioether bond between the cysteine residue and the acetamide moiety.

Several factors influence the rate and specificity of this alkylation reaction:

-

pH: The reaction rate is highly dependent on the pH of the medium. Since the thiolate anion is the reactive species, the reaction is significantly faster at a pH above the pKa of the cysteine thiol group (typically around 8.5). At physiological pH (~7.4), a fraction of cysteine residues will be in the reactive thiolate form, allowing for the reaction to proceed. The optimal pH for the modification of thiols with iodoacetamide is generally considered to be between 8.0 and 8.5.[1]

-

Accessibility of the Thiol Group: The steric hindrance around the cysteine residue within a protein's three-dimensional structure plays a crucial role. Cysteine residues buried within the protein core will react much slower than those exposed on the surface.

-

pKa of the Cysteine Residue: The local microenvironment of a cysteine residue can significantly influence its pKa. Cysteines in the active sites of enzymes, for instance, can have a lower pKa, making them more reactive at physiological pH.

-

Presence of the N-Hexyl Group: The N-hexyl group of this compound can influence its reactivity compared to the parent iodoacetamide molecule. While the electronic effect of the alkyl group is minimal, it can introduce steric bulk, which may slightly decrease the reaction rate depending on the steric environment of the target thiol. However, the increased hydrophobicity conferred by the hexyl group can also lead to enhanced partitioning into hydrophobic pockets of proteins, potentially increasing its local concentration and reactivity with specific cysteine residues.

Quantitative Analysis of Reactivity

For comparison, the second-order rate constant for the reaction of iodoacetamide with cysteine at pH 7 is approximately 36 M⁻¹min⁻¹.[2] A study on N-phenyl-iodoacetamide, another N-substituted derivative, showed it to be about 3-fold more reactive towards cysteine than iodoacetamide.[2] This suggests that N-substitution does not adversely affect reactivity and can, in some cases, enhance it. The hexyl group's steric hindrance might slightly counteract this, placing the reactivity of this compound likely in a similar range to or slightly higher than that of iodoacetamide.

Table 1: Comparison of Second-Order Rate Constants for Thiol-Reactive Compounds

| Compound | Thiol Substrate | pH | Second-Order Rate Constant (M⁻¹min⁻¹) | Reference |

| Iodoacetamide | Cysteine | 7.0 | 36 | [2] |

| N-phenyl-iodoacetamide | Cysteine | 7.0 | 110 | [2] |

Experimental Protocols

The following are detailed protocols for the alkylation of protein thiols using this compound, both in-solution and in-gel.

In-Solution Alkylation of Proteins

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

-

Protein sample in a suitable buffer (e.g., PBS, Tris-HCl)

-

This compound

-

Reducing agent (e.g., Dithiothreitol - DTT, or Tris(2-carboxyethyl)phosphine - TCEP)

-

Denaturant (e.g., Urea, Guanidine Hydrochloride) (optional, for exposing buried cysteines)

-

Quenching reagent (e.g., DTT, 2-mercaptoethanol)

-

Buffer for reaction (e.g., 50 mM Tris-HCl, pH 8.0)

Procedure:

-

Protein Solubilization and Denaturation (Optional): If the goal is to alkylate all cysteine residues, including those in disulfide bonds or buried within the protein, the protein sample should be denatured. Dissolve the protein in a buffer containing a denaturant like 6 M Guanidine-HCl or 8 M Urea.

-

Reduction of Disulfide Bonds: To ensure all cysteine residues are in their reduced, thiol form, add a reducing agent.

-

For DTT, add to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes.

-

For TCEP, add to a final concentration of 1-5 mM. Incubate at room temperature for 30 minutes.

-

-

Alkylation:

-

Prepare a fresh stock solution of this compound (e.g., 100 mM in a compatible solvent like DMSO or ethanol). Protect the solution from light.

-

Add the this compound stock solution to the protein sample to a final concentration of 15-20 mM.

-

Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

-

-

Quenching: Stop the alkylation reaction by adding a quenching reagent to consume the excess this compound. Add DTT or 2-mercaptoethanol to a final concentration of 20-30 mM. Incubate for 15 minutes at room temperature.

-

Downstream Processing: The alkylated protein sample is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or activity assays.

In-Gel Alkylation of Proteins

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

-

Polyacrylamide gel containing the protein bands of interest

-

Destaining solution (e.g., 50% methanol, 10% acetic acid)

-

Dehydration solution (e.g., 100% acetonitrile)

-

Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate)

-

Wash solution (100 mM ammonium bicarbonate)

Procedure:

-

Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Destain the gel piece with the destaining solution until the gel is clear.

-

Dehydration: Dehydrate the gel piece by incubating it in 100% acetonitrile for 10-15 minutes. Remove the acetonitrile and dry the gel piece in a vacuum centrifuge.

-

Reduction: Rehydrate the gel piece in the reduction solution and incubate at 56°C for 45-60 minutes.

-

Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 30 minutes.

-

Washing: Remove the alkylation solution and wash the gel piece with the wash solution, followed by dehydration with acetonitrile.

-

In-Gel Digestion: The alkylated proteins in the gel piece are now ready for in-gel digestion with a protease like trypsin for subsequent mass spectrometry analysis.

Applications in Studying Signaling Pathways

The irreversible nature of the thioether bond formed by this compound makes it an excellent tool for "freezing" the state of cysteine residues in proteins. This is particularly useful in the field of chemical proteomics for identifying and quantifying reactive cysteine residues that may be involved in catalysis, redox sensing, or post-translational modifications.

Inhibition of Deubiquitinating Enzymes (DUBs)

Deubiquitinating enzymes (DUBs) are a class of proteases that remove ubiquitin from proteins, thereby regulating a vast array of cellular processes. Many DUBs are cysteine proteases, and their catalytic activity depends on a nucleophilic cysteine in their active site. This compound and similar iodoacetamide-based probes can be used to irreversibly inhibit these enzymes, allowing for the study of their role in signaling pathways.

A prominent example is the inhibition of Ubiquitin-Specific Peptidase 7 (USP7). USP7 plays a critical role in the p53 tumor suppressor pathway by deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that targets p53 for degradation. Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can then induce cell cycle arrest or apoptosis.

Probing Caspase Activity in Apoptosis

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The catalytic activity of caspases relies on a critical cysteine residue in their active site. Iodoacetamide-based inhibitors can be used to covalently modify this cysteine and block caspase activity. This allows researchers to investigate the specific roles of different caspases in the apoptotic cascade.

For instance, Caspase-3 is a key executioner caspase that, once activated by initiator caspases like Caspase-9, cleaves a plethora of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. By using a thiol-reactive probe, one can assess the activity state of Caspase-3 in a cell population.

Conclusion

This compound is a powerful and versatile tool for the study of protein structure and function. Its specific and irreversible reactivity with thiol groups makes it particularly well-suited for the investigation of cysteine-containing proteins, which are central to a myriad of cellular processes. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound in their work. From fundamental biochemical studies to the elucidation of complex signaling pathways, this reagent continues to be an indispensable part of the modern biologist's and chemist's toolkit.

References

Methodological & Application

Application Notes and Protocols for N-Hexyl-2-iodoacetamide in Proteomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the thorough and accurate analysis of proteins is paramount. Sample preparation is a critical step that dictates the quality and reliability of downstream mass spectrometry (MS) analysis. A key process in sample preparation is the reduction and alkylation of cysteine residues. This step is essential to prevent the reformation of disulfide bonds, which can interfere with enzymatic digestion and lead to incomplete protein sequence coverage.

Iodoacetamide (IAM) is a commonly used alkylating agent. N-Hexyl-2-iodoacetamide (NHIA) is a derivative of iodoacetamide featuring a hexyl group. This modification introduces a significant hydrophobic character to the molecule, which can offer unique advantages in specific proteomics applications, particularly those involving hydrophobic proteins or protein complexes. These application notes provide a comprehensive overview and detailed protocols for the use of NHIA in proteomics sample preparation.

Mechanism of Action

Similar to iodoacetamide, this compound reacts with the thiol group (-SH) of cysteine residues via a nucleophilic substitution reaction. The nucleophilic thiolate anion of a cysteine residue attacks the carbon atom bearing the iodine, leading to the formation of a stable, irreversible thioether bond and the displacement of the iodide ion. This effectively "caps" the cysteine residue, preventing it from participating in disulfide bond formation. The addition of the hexyl group results in a larger mass shift upon alkylation compared to iodoacetamide, a factor that needs to be considered in mass spectrometry data analysis.

Potential Applications and Advantages

The increased hydrophobicity of this compound may offer advantages in several areas of proteomics research:

-

Enhanced recovery of hydrophobic peptides: The hexyl group can improve the solubility and recovery of hydrophobic peptides during solid-phase extraction (SPE) and liquid chromatography (LC), leading to better representation of membrane proteins and other hydrophobic protein classes in the final analysis.

-

Probing protein-protein interactions: The hydrophobic nature of NHIA could be leveraged to investigate protein-protein interactions occurring in hydrophobic environments or at hydrophobic interfaces of protein complexes.

-

Differential alkylation studies: In quantitative proteomics, stable isotope-labeled versions of NHIA could be synthesized for use in "isotope-coded affinity tag" (ICAT)-like strategies for relative protein quantification.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the literature, the following table provides a comparative summary of its expected properties versus the well-characterized iodoacetamide. This information is inferred from the known effects of alkyl chain addition to chemical probes and general knowledge of alkylating agents in proteomics.[1][2]

| Property | Iodoacetamide (IAM) | This compound (NHIA) (Inferred) |

| Molecular Weight | 184.96 g/mol | 269.13 g/mol |

| Mass Shift upon Alkylation | +57.02 Da | +141.11 Da |

| Hydrophobicity | Low | High |

| Solubility | High in aqueous buffers | Lower in aqueous buffers, higher in organic solvents |

| Reaction Specificity | Primarily cysteine; off-target reactions with Met, Lys, His, and N-termini at high pH and concentrations.[2][3] | Expected to be similar to IAM, with the potential for increased non-specific hydrophobic interactions. |

| Reaction Rate | Generally fast at optimal pH (7.5-8.5) | May be slightly slower due to steric hindrance from the hexyl group. |

Experimental Protocols

The following are detailed protocols for the use of this compound in both in-solution and in-gel protein digestion workflows.

Important Considerations Before Starting:

-

Reagent Preparation: this compound may have limited solubility in purely aqueous buffers. It is recommended to prepare a fresh stock solution in a suitable organic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) before diluting it to the final working concentration in the reaction buffer.

-

Optimization: The optimal concentration of NHIA and incubation time may vary depending on the protein sample and the specific application. It is advisable to perform a preliminary optimization experiment.

-

Light Sensitivity: Like iodoacetamide, NHIA is light-sensitive. All steps involving NHIA should be performed in the dark or in amber-colored tubes to prevent degradation.

Protocol 1: In-Solution Digestion of Proteins

This protocol is suitable for the digestion of purified proteins or complex protein mixtures in solution.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound (NHIA)

-

Trypsin (sequencing grade)

-

Formic acid (FA)

-

Acetonitrile (ACN)

-

Ammonium bicarbonate (NH₄HCO₃)

Procedure:

-

Protein Solubilization and Reduction:

-

Ensure the protein sample is completely solubilized in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Allow the sample to cool to room temperature.

-

-

Alkylation:

-

Prepare a fresh stock solution of NHIA (e.g., 200 mM in ACN).

-

Add the NHIA stock solution to the protein sample to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching (Optional but Recommended):

-

To quench any unreacted NHIA, add DTT to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Sample Dilution and Digestion:

-

Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.

-

Incubate overnight at 37°C.

-

-

Digestion Quenching and Sample Cleanup:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Proceed with sample cleanup using a C18 solid-phase extraction (SPE) cartridge or tip to desalt the peptide mixture before LC-MS/MS analysis.

-

Protocol 2: In-Gel Digestion of Proteins

This protocol is designed for proteins that have been separated by one-dimensional or two-dimensional gel electrophoresis (1D- or 2D-PAGE).

Materials:

-

Excised protein band(s) from a Coomassie or silver-stained gel

-

Destaining solution (e.g., 50% ACN in 50 mM NH₄HCO₃)

-

Reduction solution (10 mM DTT in 50 mM NH₄HCO₃)

-

Alkylation solution (55 mM NHIA in 50 mM NH₄HCO₃)

-

Acetonitrile (ACN)

-

Trypsin solution (10-20 ng/µL in 50 mM NH₄HCO₃)

-

Extraction buffer (e.g., 50% ACN, 5% formic acid)

Procedure:

-

Gel Piece Preparation:

-

Excise the protein band(s) of interest from the gel with a clean scalpel.

-

Cut the gel piece into small cubes (approximately 1x1 mm).

-

Place the gel pieces into a microcentrifuge tube.

-

-

Destaining:

-

Add enough destaining solution to cover the gel pieces.

-

Incubate at room temperature with occasional vortexing until the gel pieces are destained. Repeat as necessary.

-

-

Dehydration and Reduction:

-

Remove the destaining solution and dehydrate the gel pieces by adding 100% ACN and incubating for 10 minutes.

-

Remove the ACN and dry the gel pieces in a vacuum centrifuge.

-

Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 45 minutes.

-

Cool the sample to room temperature.

-

-

Alkylation:

-

Remove the reduction solution.

-

Add the alkylation solution to cover the gel pieces.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Washing and Digestion:

-

Remove the alkylation solution and wash the gel pieces with 50 mM NH₄HCO₃.

-

Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.

-

Rehydrate the gel pieces on ice with the trypsin solution.

-

Add a minimal amount of 50 mM NH₄HCO₃ to keep the gel pieces submerged and incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Add extraction buffer to the gel pieces and vortex for 15 minutes.

-

Collect the supernatant in a clean tube.

-

Repeat the extraction step twice.

-

Pool the extracts and dry the peptides in a vacuum centrifuge.

-

Resuspend the peptides in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.

-

Visualizations

Caption: A generalized experimental workflow for proteomics sample preparation using this compound for alkylation.

Caption: The chemical reaction of cysteine alkylation with this compound.

Caption: A conceptual diagram illustrating the potential advantage of hydrophobic NHIA for studying membrane proteins.

References

- 1. The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Alkylation with N-Hexyl-2-iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a critical step in many proteomics workflows, particularly in mass spectrometry-based protein identification and quantification. The primary goal of alkylation is to covalently modify the thiol groups of cysteine residues, preventing the reformation of disulfide bonds after reduction. This ensures proper protein unfolding and complete enzymatic digestion, leading to more accurate and reproducible results.

Iodoacetamide (IAM) is a commonly used alkylating agent that reacts with cysteine residues to form stable carbamidomethyl derivatives.[1][2] N-Hexyl-2-iodoacetamide is a derivative of iodoacetamide featuring a hexyl group. This modification increases the hydrophobicity of the reagent, which may offer advantages in specific applications, such as interacting with hydrophobic regions of proteins or improving solubility in less polar solvents.

Due to the limited availability of established protocols for this compound, this document provides a comprehensive protocol adapted from standard iodoacetamide procedures. It also includes key considerations for optimizing the reaction with this more hydrophobic analog.

Principle of the Method

The process of protein alkylation follows the reduction of disulfide bonds. First, a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is used to break the disulfide bridges (-S-S-) between cysteine residues, resulting in free sulfhydryl groups (-SH). Subsequently, this compound is added to irreversibly cap these sulfhydryl groups, forming a stable thioether bond. This prevents the re-formation of disulfide bonds and ensures that each cysteine residue is consistently modified.[1] The reaction is typically performed in the dark as iodoacetamide and its derivatives are light-sensitive.[2][3]

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation conditions for protein alkylation based on standard iodoacetamide protocols. These parameters should be used as a starting point for optimization with this compound.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 0.2 - 1 mg/mL | Higher concentrations may require adjusted reagent ratios. |

| Reducing Agent (DTT) | 5 - 10 mM | A 10-20 fold molar excess over cysteine residues is common. |

| This compound | 10 - 55 mM | A 2-5 fold molar excess over the reducing agent is recommended. |

| Temperature | Room Temperature (20-25°C) | Avoid temperatures above 60°C to prevent carbamylation.[4] |

| Incubation Time | 15 - 60 minutes | Longer times may be needed for complex protein mixtures. |

| pH | 8.0 - 9.0 | Slightly alkaline pH promotes the reactivity of the thiol group.[3][5] |

Experimental Workflow Diagram

Caption: Experimental workflow for protein reduction and alkylation.

Detailed Experimental Protocol

This protocol is adapted for in-solution protein alkylation.

Materials:

-

Protein sample (0.2 - 1 mg/mL)

-

Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5[4]

-

Reducing Agent Stock Solution: 500 mM Dithiothreitol (DTT) in water (prepare fresh)[4]

-

Alkylation Reagent Stock Solution: 500 mM this compound in a suitable solvent (e.g., DMSO or acetonitrile, prepare fresh and protect from light)

-

Quenching Solution: 500 mM DTT in water

-

Ammonium Bicarbonate (AMBIC) solution: 50 mM, pH 8.0

Procedure:

-

Protein Solubilization and Denaturation:

-

Dissolve the protein sample in an appropriate volume of Denaturation Buffer to achieve a final concentration of 0.2-1 mg/mL.[4]

-

Vortex gently to mix.

-

-

Reduction of Disulfide Bonds:

-

Alkylation of Cysteine Residues:

-

Prepare the 500 mM this compound stock solution immediately before use. Due to its hydrophobicity, initial solubilization in a minimal amount of DMSO or acetonitrile may be necessary before dilution in the reaction buffer.

-

Add the this compound stock solution to the protein sample to a final concentration of 14 mM.[4]

-

Incubate the reaction mixture for 30 minutes at room temperature in the dark.[4] Wrapping the tube in aluminum foil is recommended.[6]

-

-

Quenching the Reaction:

-

Sample Preparation for Downstream Analysis:

-

The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin).

-

For trypsin digestion, the urea concentration should be diluted to less than 2 M with a buffer like 50 mM Ammonium Bicarbonate.[4]

-

Signaling Pathway of Cysteine Alkylation

Caption: Reaction pathway of cysteine reduction and alkylation.

Considerations for Using this compound

-

Solubility: this compound is more hydrophobic than standard iodoacetamide. Therefore, preparing the stock solution may require an organic solvent like DMSO or acetonitrile. Ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <5%) to not interfere with protein structure and subsequent enzymatic activity.

-

Reaction Efficiency: The increased hydrophobicity may enhance its interaction with cysteine residues located in hydrophobic pockets of proteins, potentially leading to more complete alkylation in these regions. However, optimization of incubation time and concentration may be necessary to achieve complete alkylation of all accessible cysteines.

-

Side Reactions: At a slightly alkaline pH (8.0-9.0), the reaction is highly specific for cysteine residues.[3] However, at higher pH or with a large excess of the alkylating agent, side reactions with other amino acid residues such as lysine, histidine, and the N-terminus can occur.[7][8] It is important to control the pH and the stoichiometry of the reaction to minimize these off-target modifications.

-

Light Sensitivity: Like iodoacetamide, this compound is light-sensitive.[2] All solutions should be prepared fresh and the alkylation step should be performed in the dark to prevent degradation of the reagent.

Conclusion

This document provides a detailed protocol and important considerations for the use of this compound in protein alkylation. While based on standard iodoacetamide methods, researchers should perform initial optimization experiments to determine the ideal conditions for their specific protein of interest and downstream application. The increased hydrophobicity of this compound may provide advantages for certain applications, making it a valuable tool in the proteomics toolkit.

References

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 5. atto-tec.com [atto-tec.com]

- 6. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Blocking Disulfide Bond Formation using N-Alkyl-Iodoacetamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of disulfide bonds between cysteine residues is a critical determinant of protein structure and function. In many experimental contexts, particularly in proteomics and drug development, it is essential to prevent the formation of these bonds to ensure accurate analysis of protein expression, structure, and post-translational modifications. This is achieved through a two-step process of reduction and alkylation. First, existing disulfide bonds are cleaved using a reducing agent, and then the resulting free sulfhydryl groups of cysteine residues are covalently modified by an alkylating agent to prevent their re-oxidation.

While a variety of alkylating agents are available, this document focuses on the use of N-alkyl-iodoacetamides. It is important to note that N-Hexyl-2-iodoacetamide is not a commonly documented reagent for this application in the scientific literature. Therefore, these application notes and protocols are based on the principles and well-established use of the parent compound, Iodoacetamide (IAA) , and its N-substituted derivatives, such as N-t-butyliodoacetamide.[1] The methodologies presented here are broadly applicable to this class of reagents.

Mechanism of Action

Iodoacetamide and its N-alkyl derivatives are alkylating agents that irreversibly modify the sulfhydryl groups of cysteine residues through an SN2 nucleophilic substitution reaction.[2] The lone pair of electrons on the sulfur atom of the deprotonated cysteine (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine atom. This results in the formation of a stable thioether bond and the displacement of the iodide ion. This covalent modification, known as carbamidomethylation in the case of iodoacetamide, effectively blocks the cysteine residue from forming disulfide bonds.[3]

Application Notes

Applications in Proteomics and Drug Development

Proper alkylation of cysteine residues is a cornerstone of sample preparation for mass spectrometry-based proteomics.[3][4] By preventing the formation of disulfide bonds, alkylation ensures that proteins remain in a reduced state, which is crucial for:

-

Accurate Protein Identification and Quantification: Consistent and complete alkylation leads to predictable mass shifts in cysteine-containing peptides, facilitating their identification by database searching algorithms.[1] In quantitative proteomics, incomplete alkylation can lead to inaccurate measurements of protein abundance.

-

Improved Sequence Coverage: Preventing disulfide-linked peptides allows for more comprehensive analysis of the protein sequence by mass spectrometry.

-

Studying Cysteine-Based Post-Translational Modifications: To study other modifications on cysteine residues, such as oxidation or nitrosylation, it is essential to first block all unmodified cysteines.

In drug development, understanding the role of disulfide bonds in the structure and function of therapeutic proteins (e.g., antibodies) and their targets is critical. Alkylation can be used to study the impact of specific cysteine modifications on protein activity and stability.

Comparison of Common Alkylating Agents

Several reagents are available for cysteine alkylation, each with its own advantages and disadvantages. The choice of alkylating agent can impact the efficiency of the reaction and the potential for side reactions.

| Reagent | Mechanism | Advantages | Disadvantages |

| Iodoacetamide (IAA) | SN2 Reaction | Forms a very stable thioether bond; widely used and well-documented.[1] | Can exhibit off-target reactivity with other amino acid residues (e.g., methionine, histidine, lysine) at high concentrations or basic pH. |

| N-ethylmaleimide (NEM) | Michael Addition | Rapid reaction kinetics. | Less specific than iodoacetamide, with a higher propensity for side reactions with histidine and lysine. The resulting thioether bond can be less stable than that formed by IAA. |

| Chloroacetamide (CAA) | SN2 Reaction | Generally considered more specific than iodoacetamide with fewer side reactions.[5] | Slower reaction kinetics compared to iodoacetamide. |

| Acrylamide | Michael Addition | Can result in higher numbers of identified peptides in some proteomics workflows.[4] | Potential for polymerization and side reactions. |

Key Reaction Conditions and Considerations

-

pH: The alkylation reaction is most efficient at a slightly alkaline pH (7.5-8.5), as this promotes the deprotonation of the cysteine sulfhydryl group to the more nucleophilic thiolate anion.

-

Temperature and Time: Alkylation is typically carried out at room temperature for 30-60 minutes. Incubation in the dark is recommended as iodoacetamide is light-sensitive.

-

Concentration: A 2- to 5-fold molar excess of the alkylating agent over the reducing agent is commonly used. Excessive concentrations of iodoacetamide can increase the likelihood of off-target modifications.

-

Purity and Storage: Iodoacetamide should be of high purity and stored protected from light and moisture. Solutions should be prepared fresh before use.

-

Quenching: After the desired incubation time, the alkylation reaction is typically quenched by adding a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to consume the excess alkylating agent.

Experimental Protocols

Protocol 1: In-Solution Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

-

Protein sample (0.1-1 mg/mL) in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

-

Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation reagent: 0.5 M Iodoacetamide (IAA) solution (prepare fresh in buffer, protected from light)

-

Quenching reagent: 1 M DTT

-

Urea or Guanidine-HCl (optional, for protein denaturation)

Procedure:

-

Denaturation (Optional): If the protein sample is not already denatured, add urea to a final concentration of 8 M or guanidine-HCl to a final concentration of 6 M.

-

Reduction: Add the reducing agent to the protein solution to a final concentration of 5-10 mM DTT or 20 mM TCEP.

-

Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.

-

Cool the sample to room temperature.

-

Alkylation: Add the freshly prepared 0.5 M iodoacetamide solution to a final concentration of 15-20 mM (a 2-3 fold excess over the reducing agent).

-

Incubate the sample at room temperature for 30-45 minutes in the dark.

-

Quenching: Add 1 M DTT to a final concentration of 10-20 mM to quench the excess iodoacetamide.

-

Incubate for 15 minutes at room temperature.

-

The protein sample is now reduced and alkylated and can proceed to the next step in the workflow (e.g., buffer exchange, digestion).

Protocol 2: In-Gel Reduction and Alkylation of Proteins

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

-

Coomassie-stained protein band excised from an SDS-PAGE gel

-

Destaining solution: 50% acetonitrile in 50 mM ammonium bicarbonate

-

Reducing solution: 10 mM DTT in 50 mM ammonium bicarbonate

-

Alkylation solution: 55 mM Iodoacetamide in 50 mM ammonium bicarbonate (prepare fresh, protected from light)

-

50 mM ammonium bicarbonate

-

Acetonitrile

Procedure:

-

Excise and Destain: Excise the protein band of interest from the gel. Cut the gel piece into small cubes (~1x1 mm) and place them in a microcentrifuge tube. Wash the gel pieces with water, then add destaining solution and incubate at room temperature with occasional vortexing until the Coomassie blue color is removed.

-

Dehydration: Remove the destaining solution and add acetonitrile to dehydrate the gel pieces. Incubate for 10-15 minutes until the gel pieces turn white and shrink. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

-

Reduction: Rehydrate the gel pieces in 100 µL of reducing solution. Ensure the gel pieces are fully submerged. Incubate at 56°C for 45-60 minutes.

-

Cool the tube to room temperature. Remove the reducing solution.

-

Alkylation: Add 100 µL of the freshly prepared alkylation solution to the gel pieces. Incubate at room temperature in the dark for 30 minutes.

-

Washing: Remove the alkylation solution and wash the gel pieces with 50 mM ammonium bicarbonate for 15 minutes.

-

Dehydration: Dehydrate the gel pieces with acetonitrile as in step 2. Dry the gel pieces completely in a vacuum centrifuge.

-

The protein in the gel is now reduced and alkylated and is ready for in-gel digestion.

Quantitative Data Summary

Table 1: Properties of Common Cysteine Alkylating Agents

| Alkylating Agent | Abbreviation | Molecular Weight (Da) | Mass Shift (Da) |

| Iodoacetamide | IAA | 184.96 | +57.02 |

| N-ethylmaleimide | NEM | 125.13 | +125.05 |

| Chloroacetamide | CAA | 93.51 | +57.02 |

| Acrylamide | 71.08 | +71.04 | |

| N-t-butyliodoacetamide | 241.09 | +113.08 |

Visualizations

References

- 1. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein Quantitation in Solution—Section 9.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Overview of Protein Assays Methods | Thermo Fisher Scientific - HK [thermofisher.com]

Application of N-Hexyl-2-iodoacetamide in Peptide Mapping: A General Guide and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in biotechnology and pharmaceutical development for the primary structure confirmation and characterization of proteins. A key step in this process is the reduction and subsequent alkylation of cysteine residues to prevent the reformation of disulfide bonds, ensuring complete enzymatic digestion and accurate analysis by mass spectrometry. While iodoacetamide (IAM) is a commonly used alkylating agent, there is growing interest in novel reagents with different properties. N-Hexyl-2-iodoacetamide (HIA), a more hydrophobic analogue of IAM, presents a potential alternative, although its application in peptide mapping is not yet widely documented in scientific literature.

This document provides a comprehensive overview of the principles of cysteine alkylation in peptide mapping and offers detailed protocols that can serve as a starting point for the evaluation and implementation of this compound. The provided methodologies are based on established procedures for iodoacetamide and should be optimized for the specific properties of HIA.

Principles of Cysteine Alkylation in Peptide Mapping

The primary goal of alkylation in peptide mapping is to irreversibly block the free sulfhydryl groups of cysteine residues after the reduction of disulfide bonds. This prevents the disulfide bridges from reforming, which could otherwise lead to incomplete digestion and complex, difficult-to-interpret mass spectra. The alkylation reaction introduces a stable covalent modification on the cysteine residues, resulting in a predictable mass shift that can be easily identified during mass spectrometric analysis.

Iodoacetamide and its derivatives, such as this compound, are haloacetamide-based alkylating agents that react with the nucleophilic thiol group of cysteine via an SN2 reaction. The hexyl group in HIA increases its hydrophobicity, which may influence its solubility, reactivity, and interaction with proteins.

Comparative Data of Common Alkylating Agents

| Alkylating Agent | Abbreviation | Mass Shift (Da) | Advantages | Common Side Reactions & Disadvantages |

| Iodoacetamide | IAM | +57.02146 | Fast and efficient reaction at neutral to slightly alkaline pH.[1][2] | Can cause over-alkylation of other residues like methionine, histidine, lysine, and the N-terminus.[3][4] Light sensitive. |

| Iodoacetic Acid | IAA | +58.00548 | Similar reactivity to IAM. | Introduces a negative charge, which can affect peptide ionization in mass spectrometry.[1][2] Similar side reactions to IAM.[3] |

| N-ethylmaleimide | NEM | +125.04768 | Highly specific for cysteine residues.[5] | Can introduce chiral centers, potentially complicating analysis. Slower reaction compared to IAM.[6] |

| Acrylamide | AA | +71.03711 | Less prone to side reactions compared to iodoacetamide.[3][7] | Slower reaction kinetics. Potential for polymerization. |

| This compound | HIA | +141.11501 | Potentially improved recovery of hydrophobic peptides due to the hexyl group. (Hypothetical) | Expected to have similar side reactions to IAM. Increased hydrophobicity might lead to solubility issues in aqueous buffers and non-specific binding to proteins. (Hypothetical) |

Experimental Protocols

The following protocols provide a general framework for peptide mapping. When using this compound, it is crucial to optimize parameters such as concentration, incubation time, and temperature to ensure complete and specific alkylation.

Protocol 1: In-Solution Protein Reduction, Alkylation, and Digestion for Peptide Mapping

This protocol is suitable for purified protein samples.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, Ammonium Bicarbonate)

-

Denaturant (e.g., 8 M Guanidine-HCl or 6 M Urea)

-

Reducing agent: 1 M Dithiothreitol (DTT) stock solution

-

Alkylating agent: this compound (HIA) or 0.5 M Iodoacetamide (IAM) stock solution (freshly prepared in the dark)

-

Quenching reagent: 1 M DTT stock solution

-

Digestion enzyme: Trypsin (mass spectrometry grade)

-

Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

-

Formic acid (FA)

Procedure:

-

Denaturation and Reduction:

-

To the protein sample, add the denaturant to a final concentration of 4 M Guanidine-HCl or 3 M Urea.

-

Add the 1 M DTT stock solution to a final concentration of 10 mM.

-

Incubate the mixture at 37-56°C for 60 minutes to reduce the disulfide bonds.[2]

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add the HIA or IAM stock solution to a final concentration of 20-50 mM. Note: A 2 to 5-fold molar excess of the alkylating agent over the reducing agent is typically used. This may need optimization for HIA.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Quenching:

-

Add 1 M DTT to a final concentration of 20-50 mM to quench the excess alkylating agent.

-

Incubate for 15 minutes at room temperature.

-

-

Buffer Exchange (Optional but Recommended):

-

Remove the denaturant and excess reagents by buffer exchange into the digestion buffer using a desalting column or spin filter with an appropriate molecular weight cutoff.[1]

-

-

Enzymatic Digestion:

-

Add trypsin to the protein solution at a 1:20 to 1:50 (w/w) enzyme-to-protein ratio.

-

Incubate at 37°C for 4-18 hours.

-

-

Digestion Quenching and Sample Preparation for LC-MS:

-

Stop the digestion by adding formic acid to a final concentration of 0.1-1% (v/v) to acidify the sample to pH < 3.

-

The sample is now ready for desalting (e.g., using a C18 StageTip or ZipTip) and subsequent LC-MS/MS analysis.

-

Protocol 2: In-Gel Protein Reduction, Alkylation, and Digestion

This protocol is used for proteins separated by SDS-PAGE.

Materials:

-

Coomassie-stained protein band excised from an SDS-PAGE gel

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

Dehydration solution (100% acetonitrile)

-

Reducing solution (10 mM DTT in 50 mM ammonium bicarbonate)

-

Alkylation solution (55 mM HIA or IAM in 50 mM ammonium bicarbonate)

-

Digestion solution (Trypsin at 10-20 ng/µL in 50 mM ammonium bicarbonate)

-

Peptide extraction solution (e.g., 50% acetonitrile with 0.1% formic acid)

Procedure:

-

Excision and Destaining:

-

Excise the protein band of interest from the gel with a clean scalpel.

-

Cut the gel piece into small cubes (~1 mm³).

-

Wash the gel pieces with water, then destain by incubating with the destaining solution until the Coomassie blue is removed.

-

-

Dehydration and Rehydration:

-

Dehydrate the gel pieces with 100% acetonitrile until they turn white and shrink.

-

Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

-

-

Reduction:

-

Rehydrate the gel pieces with the reducing solution and incubate at 56°C for 60 minutes.

-

Cool to room temperature and remove the excess DTT solution.

-

-

Alkylation:

-

Add the alkylation solution to the gel pieces and incubate in the dark at room temperature for 45 minutes.

-

Remove the alkylation solution and wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.

-

Dry the gel pieces in a vacuum centrifuge.

-

-

Enzymatic Digestion:

-

Rehydrate the gel pieces on ice with the trypsin solution.

-

Add enough digestion buffer to cover the gel pieces and incubate at 37°C overnight.

-

-

Peptide Extraction:

-

Add the peptide extraction solution and sonicate or vortex for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction step.

-

Pool the extracts and dry them in a vacuum centrifuge.

-

Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Visualizations

Experimental Workflow for Peptide Mapping

Caption: General experimental workflow for peptide mapping.

Cysteine Alkylation by this compound

Caption: Reaction of a cysteine residue with this compound.

Conclusion and Recommendations

This compound represents a novel, hydrophobic alkylating agent that may offer advantages in specific peptide mapping applications, such as in the analysis of membrane proteins or other hydrophobic polypeptides. However, due to the lack of published data, a thorough evaluation is necessary. Researchers are encouraged to use the provided protocols as a starting point and to systematically optimize the alkylation conditions. Key parameters to consider for optimization include the molar ratio of HIA to the reducing agent, incubation time, temperature, and the composition of the reaction buffer to ensure complete and specific alkylation while minimizing side reactions. Careful analysis of the mass spectrometry data will be essential to confirm the efficiency of the alkylation and to identify any potential off-target modifications.

References

- 1. SP Tip: Peptide Mapping Sample Preparation | Phenomenex [discover.phenomenex.com]